2-Methylbenzothiazole
Overview
Description
Synthesis Analysis
The synthesis of 2-Methylbenzothiazole and related compounds has been explored through various methods. For instance, a facile synthesis of 2-methylenebenzothiazoles, which are structurally related to 2-Methylbenzothiazole, was achieved via the coupling of benzothiazole salts and 4-hydroxycoumarins under mechanochemical conditions without the need for catalysts or solvents (Xu et al., 2022). Additionally, a wide range of 2-aroylbenzothiazoles, including pharmacologically relevant derivatives, can be synthesized from o-halonitrobenzenes, acetophenones, elemental sulfur, and N-methylmorpholine, highlighting a redox-efficient approach (Nguyen et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Methylbenzothiazole derivatives has been studied using various techniques. For example, the structural characterization of 2-aminobenzothiazoles and their complexes with Cu(II) and Ag(I) was determined through X-ray diffraction, revealing details about the coordination environment of these metals and the role of nucleophilic centers in the ligand (Gul et al., 2020).
Chemical Reactions and Properties
2-Methylbenzothiazole participates in various chemical reactions due to its reactive sites, such as the nitrogen atom in the thiazole ring and the methyl group. A study on the synthesis of novel diiodine adducts with heterocyclic thioamides including N-methylbenzothiazole-2-thione explored the reaction mechanisms and provided insights into the chemical properties of these compounds (Corban et al., 2005).
Physical Properties Analysis
The physical properties of 2-Methylbenzothiazole derivatives, such as solubility, melting point, and luminescence, are crucial for their application in various fields. The synthesis of 2-methylenebenzothiazoles highlighted their strong luminescence and typical aggregation-induced emission properties, indicating potential use as fluorescent materials (Xu et al., 2022).
Chemical Properties Analysis
The chemical properties of 2-Methylbenzothiazole, including reactivity towards various reagents and stability under different conditions, have been explored in the context of its applications. The metal-free synthesis of 2-aminobenzothiazoles through oxidative cyclization/dehydrogenation of cyclohexanones and thioureas showcases the versatile chemical behavior of benzothiazole derivatives (Zhao et al., 2013).
Scientific Research Applications
Antitumor Properties: Novel 2-(4-aminophenyl)benzothiazoles, structurally similar to 2-Methylbenzothiazole, have shown highly selective and potent antitumor properties. These compounds induce and are biotransformed by cytochrome P450 1A1, leading to active metabolites. Amino acid conjugation has been used to overcome limitations posed by drug lipophilicity. For instance, the lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole has shown potential for clinical evaluation due to its manageable toxic side effects and efficacy in retarding the growth of breast and ovarian xenograft tumors (Bradshaw et al., 2002).
Anti-Tuberculosis and Anti-Malarial Applications: A series of 5-(2-methylbenzothiazol-5-yloxymethyl)isoxazole-3-carboxamide derivatives have been found to inhibit Mycobacterium tuberculosis (Mtb) growth at micromolar concentrations. The compounds exhibited low toxicity and showed promise as lead scaffolds for anti-TB drugs and potential antimalarial drugs (Huang et al., 2009).
Chemical Synthesis and Reactivity: The α-metalation of 2-methylbenzothiazole has been studied for quantitative transformation into 2-benzothiazolylmethyllithium, a highly reactive agent. This method is applicable to 2-benzylbenzothiazole and enables stereoselective attack on benzaldehyde (Costa & Lochon, 1985).
Encapsulation in Cross-Linked Polymers: 2-Methylbenzothiazole has been used as a model substance for encapsulation via interfacial polymerization with polymers like polyurethane, polyurea, and polyamide. The structure of the resulting capsules depends on the type of polymer, with applications in areas like corrosion inhibition (Latnikova et al., 2012).
Positron Emission Tomography (PET) Imaging: Carbon-11 labeled fluorinated 2-arylbenzothiazoles, related to 2-Methylbenzothiazole, have been synthesized for PET imaging in cancers. These compounds may serve as novel probes for imaging tyrosine kinase in cancers (Wang et al., 2006).
Environmental Impact: Benzothiazole derivatives, including 2-methylbenzothiazole, have been identified as degradation products of fungicides in industrial wastewater. These compounds are not completely removable by biological wastewater treatment and pose concerns for aquatic environments due to limited biodegradability and potential toxicity (Reemtsma et al., 1995).
Enzyme Inhibition and Antimicrobial Activity: 2-Amino-6-methylbenzothiazole and its Cu(II) and Ag(I) complexes have been studied for their antimicrobial, antioxidant, and enzyme inhibition activities. The antibacterial and antifungal potentials of the ligand were enhanced by complexation with copper(II) and silver(I) metal ions (Gul et al., 2020).
Drug Discovery: 2-Arylbenzothiazoles, similar to 2-Methylbenzothiazole, have been recognized as an important pharmacophore in various therapeutic settings, including diagnostic and antitumor agents (Weekes & Westwell, 2009).
properties
IUPAC Name |
2-methyl-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYSGDWQCSKKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2S1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8049208 | |
Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Boiling Point |
238.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylbenzothiazole | |
CAS RN |
120-75-2 | |
Record name | 2-Methylbenzothiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methylbenzothiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120752 | |
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Record name | 2-Methylbenzothiazole | |
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Record name | Benzothiazole, 2-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8049208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methylbenzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.022 | |
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Record name | 2-METHYLBENZOTHIAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LX1XE6H8W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
14 °C | |
Record name | 2-Methylbenzothiazole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033001 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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